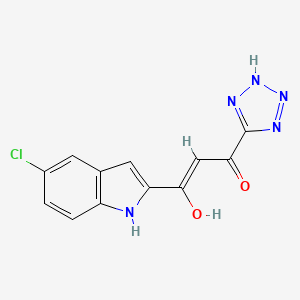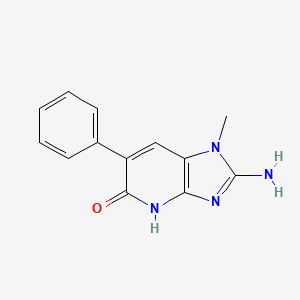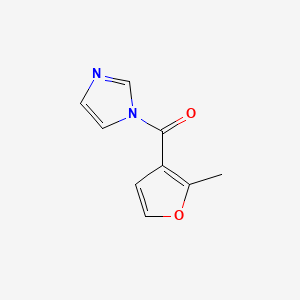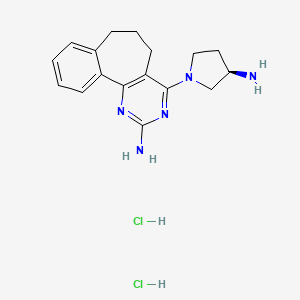
A 943931 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
A 943931 dihydrochloride is a potent and selective histamine H4 receptor antagonist . It shows anti-inflammatory and analgesic effects in vivo . It has high affinities to H4Rs of human (Ki = 5 nM), rat (Ki = 4 nM), and mouse (Kb = 6 nM) .
Molecular Structure Analysis
The molecular formula of A 943931 dihydrochloride is C17H21N5.2HCl . The molecular weight is 368.31 . The SMILES representation is Cl.Cl.Nc1nc3c4ccccc4CCCc3c(n1)N2CCC@@HC2 .Physical And Chemical Properties Analysis
A 943931 dihydrochloride is a solid compound . It is soluble in water up to 100 mM . The product can be stored for up to 12 months at +4°C .Scientific Research Applications
Research on "The crystal structure of polyhydroxybutyrate depolymerase from Penicillium funiculosum" provides insights into enzyme structures and their interactions with substrates, which could be relevant for understanding how certain compounds like A 943931 dihydrochloride might interact at a molecular level (Hisano et al., 2006).
A study on "Sensitive amperometric biosensor for dichlorovos quantification" discusses the construction of biosensors for detecting organophosphorus insecticides, an approach that could potentially be applied to detect or measure compounds like A 943931 dihydrochloride in various environments (Valdés-Ramírez et al., 2008).
"Association of cytokeratin p39 with DNA in intact Novikoff hepatoma cells" investigates the relationship between cytokeratin and cellular DNA. Such molecular biology studies can provide context for understanding how different compounds might interact with cellular components (Ward et al., 1984).
The work titled "Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine–dichlorophenylborane" explores molecular structures and arrangements to avoid steric crowding, a concept important in chemical synthesis that could be related to the synthesis or structural analysis of A 943931 dihydrochloride (Braunschweig et al., 2009).
In "The role of chloroplast-membrane-protein synthesis in the circadian clock," the purification and characterization of a specific polypeptide is detailed, offering insights into protein analysis techniques that could be applicable in studying A 943931 dihydrochloride's effects on proteins or enzymes (Leong & Schweiger, 1979).
properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5.2ClH/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16;;/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21);2*1H/t12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFRNZHUOGLA-CURYUGHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A 943931 dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


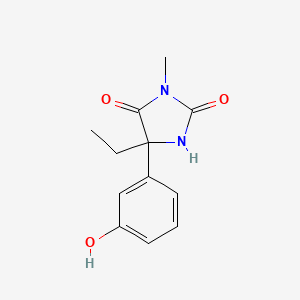
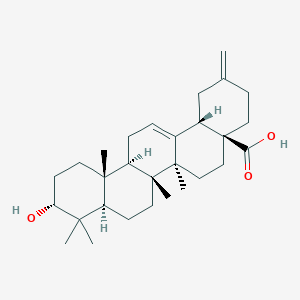
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
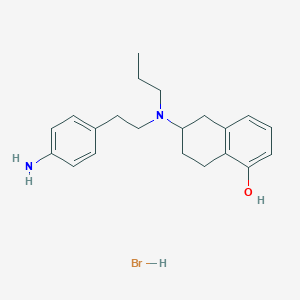
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)

